molecular formula C7H15NS B11755184 4-Ethyltetrahydro-2H-thiopyran-4-amine

4-Ethyltetrahydro-2H-thiopyran-4-amine

Cat. No.: B11755184
M. Wt: 145.27 g/mol
InChI Key: KNSCROOCSCPKAI-UHFFFAOYSA-N
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Description

4-Ethyltetrahydro-2H-thiopyran-4-amine is an organic compound with the molecular formula C7H15NS. It belongs to the class of thiopyrans, which are sulfur-containing heterocycles. This compound is characterized by the presence of an ethyl group and an amine group attached to a tetrahydrothiopyran ring. It is used in various chemical and industrial applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyltetrahydro-2H-thiopyran-4-amine typically involves the following steps:

    Formation of the Thiopyran Ring: The initial step involves the cyclization of a suitable precursor to form the thiopyran ring. This can be achieved through the reaction of a diene with a sulfur-containing reagent under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions. This involves the reaction of the thiopyran ring with an ethyl halide in the presence of a strong base such as sodium hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyltetrahydro-2H-thiopyran-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and mild acidic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Substituted amines.

Scientific Research Applications

4-Ethyltetrahydro-2H-thiopyran-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyltetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The sulfur atom in the thiopyran ring can participate in redox reactions, affecting cellular processes. The compound’s effects are mediated through its interaction with enzymes, receptors, and other proteins, modulating their activity and leading to various biological outcomes .

Comparison with Similar Compounds

4-Ethyltetrahydro-2H-thiopyran-4-amine can be compared with other similar compounds, such as:

    Tetrahydrothiopyran: Lacks the ethyl and amine groups, resulting in different reactivity and applications.

    4-Methyltetrahydro-2H-thiopyran-4-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.

    4-Ethyltetrahydro-2H-thiopyran-4-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

4-ethylthian-4-amine

InChI

InChI=1S/C7H15NS/c1-2-7(8)3-5-9-6-4-7/h2-6,8H2,1H3

InChI Key

KNSCROOCSCPKAI-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCSCC1)N

Origin of Product

United States

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